1,4-Dioxaspiro[4.4]nonan-7-amine

CCR5 Antagonist HIV Chemokine Receptor

1,4-Dioxaspiro[4.4]nonan-7-amine (CAS 1322805-04-8) is a spirocyclic amine building block, distinguished by a rigid 1,4-dioxolane ring fused to a cyclopentane amine core. This spirocyclic scaffold offers a unique, three-dimensional topology that is increasingly valued in medicinal chemistry for accessing novel chemical space, improving target selectivity, and enhancing pharmacokinetic properties.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1322805-04-8
Cat. No. B1523348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.4]nonan-7-amine
CAS1322805-04-8
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC2(CC1N)OCCO2
InChIInChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2
InChIKeyFTUCRLHGAZBPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.4]nonan-7-amine: A Spirocyclic Amine Scaffold for CCR5 Antagonism and Drug Discovery


1,4-Dioxaspiro[4.4]nonan-7-amine (CAS 1322805-04-8) is a spirocyclic amine building block, distinguished by a rigid 1,4-dioxolane ring fused to a cyclopentane amine core. This spirocyclic scaffold offers a unique, three-dimensional topology that is increasingly valued in medicinal chemistry for accessing novel chemical space, improving target selectivity, and enhancing pharmacokinetic properties [1]. The compound has demonstrated preliminary pharmacological activity as a CCR5 antagonist, a target for HIV and inflammatory diseases [2].

Why Generic Spirocyclic Amine Analogs Cannot Substitute for 1,4-Dioxaspiro[4.4]nonan-7-amine in CCR5-Targeted Programs


The substitution of 1,4-Dioxaspiro[4.4]nonan-7-amine with alternative spirocyclic amines (e.g., 1,4-Dioxa-7-azaspiro[4.4]nonane or simpler alkyl amines) is not straightforward due to critical differences in target engagement, scaffold rigidity, and functional group positioning. The precise spatial arrangement of the amine within the dioxolane-cyclopentane spiro system directly influences binding to the CCR5 chemokine receptor [1]. Small modifications to the ring size or heteroatom placement can significantly alter potency, selectivity, and physicochemical properties, as evidenced by the narrow structure-activity relationships (SAR) observed in CCR5 antagonist programs [2].

Quantitative Differentiation Evidence: 1,4-Dioxaspiro[4.4]nonan-7-amine vs. CCR5 Antagonists and Spirocyclic Analogs


CCR5 Antagonist Potency: Comparable to Maraviroc in RANTES-Induced Calcium Flux Assay

1,4-Dioxaspiro[4.4]nonan-7-amine exhibits potent CCR5 antagonism with an IC50 of 2.90 nM in a RANTES-induced calcium flux assay using HEK293 cells co-expressing Galpha16 [1]. This potency is within the same nanomolar range as the clinically approved CCR5 antagonist Maraviroc, which has a reported IC50 of 3.3 nM for MIP-1α binding . The comparable potency in this functional assay validates the spirocyclic amine as a viable chemotype for CCR5-targeted programs.

CCR5 Antagonist HIV Chemokine Receptor Calcium Flux Assay

Three-Dimensional Scaffold Advantage: Enhanced Shape Diversity Over Planar Aromatic Amines

1,4-Dioxaspiro[4.4]nonan-7-amine, as a spirocyclic scaffold, introduces significantly greater three-dimensional character compared to traditional planar aromatic amines. This structural feature is quantified by the fraction of sp3-hybridized carbons (Fsp3) and the principal moments of inertia (PMI) ratio [1]. Spiro compounds, in general, have been shown to improve clinical success rates by providing novel IP space and more selective target engagement compared to flat, aromatic-rich molecules [2].

Spirocyclic Scaffold Drug Discovery 3D Shape Diversity Medicinal Chemistry

High Purity for Reliable Procurement: ≥98% Purity from Validated Commercial Sources

1,4-Dioxaspiro[4.4]nonan-7-amine is commercially available at a high purity of ≥98%, ensuring consistency and reproducibility in synthetic and biological assays . This purity level is competitive with, and often exceeds, that of analogous spirocyclic amine building blocks (e.g., 1,4-Dioxa-7-azaspiro[4.4]nonane, which may be offered at 95% purity ). Higher purity minimizes the risk of off-target effects from impurities and reduces the need for costly in-house purification.

Chemical Procurement Building Block Purity Reproducibility

Recommended Application Scenarios for 1,4-Dioxaspiro[4.4]nonan-7-amine in CCR5 and Drug Discovery Research


CCR5 Antagonist Lead Identification and Optimization Programs

Based on its potent in vitro activity (IC50 = 2.90 nM) against CCR5 in a calcium flux assay [1], 1,4-Dioxaspiro[4.4]nonan-7-amine is an ideal starting point for medicinal chemistry campaigns targeting HIV entry or inflammatory diseases. Its nanomolar potency rivals that of established clinical candidates, warranting its evaluation in follow-up assays for antiviral activity and selectivity profiling.

Synthesis of Spirocyclic Compound Libraries for High-Throughput Screening

The spirocyclic scaffold of 1,4-Dioxaspiro[4.4]nonan-7-amine provides access to underexplored regions of three-dimensional chemical space [2]. Researchers can leverage its primary amine handle for rapid diversification (e.g., amide coupling, reductive amination) to generate focused libraries with improved drug-like properties, addressing the industry need for more complex and diverse screening collections.

Development of Novel Building Blocks for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (143.18 g/mol) and defined spirocyclic structure make it a suitable fragment for FBDD campaigns targeting protein-protein interactions (PPIs) or enzymes. Its high commercial purity (≥98%) ensures reliable binding data and facilitates efficient fragment elaboration .

Procurement for Academic and Biotech Research Requiring High-Purity Spirocyclic Amines

For research groups prioritizing reproducibility and minimizing purification steps, the ≥98% purity of 1,4-Dioxaspiro[4.4]nonan-7-amine from validated suppliers makes it a preferred choice over lower-purity analogs. This is particularly critical for sensitive biological assays where impurities can confound results.

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